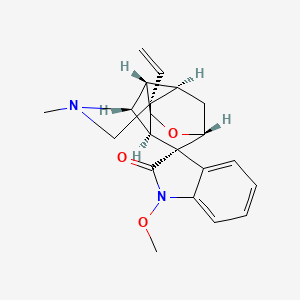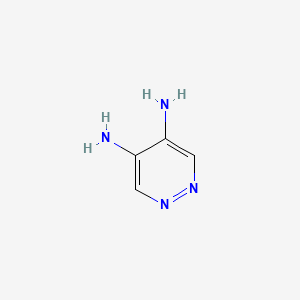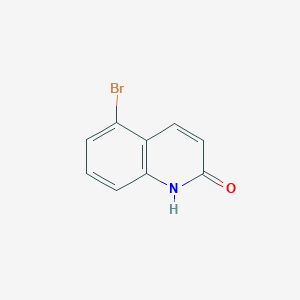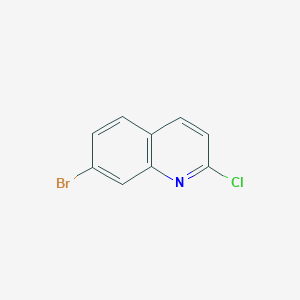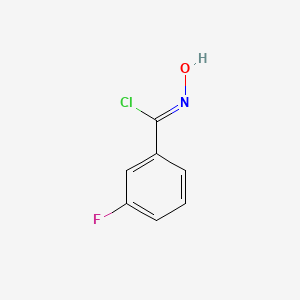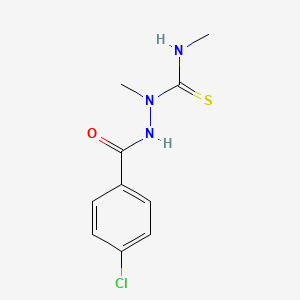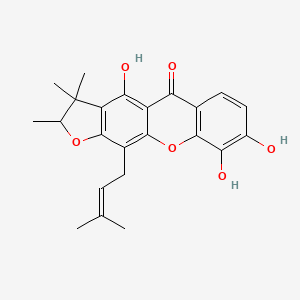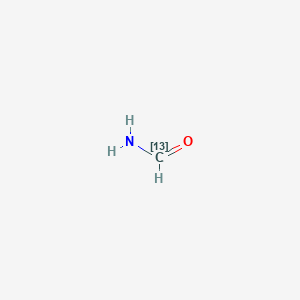
甲酰胺-13C
概述
描述
Formamide-13C is an isotopically labeled formamide molecule which is used in a variety of scientific applications. Formamide is a colorless liquid composed of hydrogen, oxygen, and nitrogen atoms; the 13C isotope of carbon is used to label the molecule for use in scientific research. The 13C labeling of formamide is used to study the structure, dynamics, and interactions of molecules in a variety of biophysical and biochemical applications.
科学研究应用
天文观测和生命起源前化学
甲酰胺被认为是生命起源前分子的前体,在星体生物学中引起关注。在恒星形成区域中检测到甲酰胺为复杂有机分子在太空中的形成提供了化学路径的线索。ALMA-PILS 调查等研究在星际介质中检测到了甲酰胺的氘代形式,支持了关于其在化学演化和宇宙中生命组分起源中的作用的假设(Coutens et al., 2016)。
分子生物学和细胞学
甲酰胺用于分子生物学中,特别是在原位杂交 (ISH) 和流式细胞术等技术中。它作为溶剂来降低核酸链的熔解温度和退火温度,改善形态的保存并实现更有效的杂交过程(Carbonari, 2016)。此外,甲酰胺处理通过流式细胞术促进细胞周期分析,在样品制备和分析方面提供优势(Weis, Schnell, & Egert, 2020)。
天体化学和实验室模拟
在天体化学中,已经研究了甲酰胺在模拟天体物理条件(如低温离子辐照)下的化学演化。这些实验提供了对太空观测到的甲酰胺丰度的见解,以及通过冰的能量处理合成新的分子物质(Brucato, Baratta, & Strazzulla, 2006)。
遗传和代谢分子形成
甲酰胺在代谢和遗传大分子形成中的作用在米勒-尤里实验的现代版本中得到强调。在特定条件下,甲酰胺可以产生一整套核酸碱基和核酸聚合物形成所需的其他组分,这表明其作为合成关键生物大分子起点的潜力(Saladino, Crestini, Ciambecchini, Ciciriello, Costanzo, & Di Mauro, 2004)。
作用机制
Target of Action
Formamide-13C, an amide derived from formic acid, primarily targets RNA metabolism . It interacts with coding and non-coding RNA molecules and their interacting proteins, which play a crucial role in higher-order events such as cell cycle control, development, innate immune response, and the occurrence of genetic diseases .
Mode of Action
Formamide-13C acts as an ionic solvent that destabilizes non-covalent bonds . It preferentially weakens RNA-related processes in vivo, probably by relaxing RNA secondary structures and/or RNA-protein interactions . This interaction with its targets leads to changes in RNA metabolism, affecting the synthesis, processing, and function of RNA molecules .
Biochemical Pathways
The primary biochemical pathway affected by Formamide-13C is RNA metabolism . It impacts the synthesis, processing, and function of RNA molecules, leading to downstream effects on cell cycle control, development, and innate immune response . In addition, it has been found to increase R-loop formation and decrease splicing efficiency .
Pharmacokinetics
Stable isotopes like 13c have been incorporated into drug molecules as tracers for quantitation during the drug development process . Deuteration, a similar process, has been shown to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The action of Formamide-13C leads to molecular and cellular effects, primarily impacting RNA metabolism . It weakens RNA-related processes, affecting the synthesis, processing, and function of RNA molecules . This can lead to changes in cell cycle control, development, and innate immune response .
Action Environment
The action, efficacy, and stability of Formamide-13C can be influenced by environmental factors. It’s important to note that safety precautions should be taken when handling Formamide-13C, as it is classified as a potential carcinogen and reproductive toxin .
安全和危害
生化分析
Biochemical Properties
Formamide-13C plays a significant role in biochemical reactions, particularly as a solvent and a denaturant. It interacts with various enzymes, proteins, and other biomolecules, influencing their structure and function. For instance, formamide-13C is known to destabilize nucleic acid duplexes by lowering their melting temperatures, which is crucial in studies involving DNA and RNA . This interaction is primarily due to the ability of formamide-13C to disrupt hydrogen bonds and alter the hydration shell around nucleic acids .
Cellular Effects
Formamide-13C affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence RNA metabolism by relaxing RNA secondary structures and RNA-protein interactions . This can lead to changes in splicing efficiency and R-loop formation, impacting gene expression and cell cycle regulation . Additionally, formamide-13C can affect DNA stability, further influencing cellular functions .
Molecular Mechanism
At the molecular level, formamide-13C exerts its effects through several mechanisms. It binds to nucleic acids, destabilizing their helical structure and promoting denaturation . This binding interaction is facilitated by the disruption of hydrogen bonds and the alteration of the hydration shell around the nucleic acids . Formamide-13C also interacts with proteins, potentially inhibiting or activating enzymes involved in RNA metabolism and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of formamide-13C can change over time. The compound is relatively stable, but its effectiveness as a denaturant may decrease with prolonged exposure to certain conditions . Studies have shown that formamide-13C can maintain its denaturing properties over extended periods, but its impact on cellular function may vary depending on the duration of exposure and the specific experimental conditions .
Dosage Effects in Animal Models
The effects of formamide-13C in animal models vary with different dosages. At lower doses, formamide-13C can effectively destabilize nucleic acids without causing significant toxicity . At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain concentration of formamide-13C is required to achieve the desired biochemical effects without causing harm .
Metabolic Pathways
Formamide-13C is involved in various metabolic pathways, particularly those related to nucleic acid metabolism. It interacts with enzymes and cofactors involved in the synthesis and degradation of nucleic acids, influencing metabolic flux and metabolite levels . The incorporation of carbon-13 allows for detailed analysis of these pathways using techniques such as 13C metabolic flux analysis .
Transport and Distribution
Within cells and tissues, formamide-13C is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of formamide-13C within different cellular compartments can affect its localization and accumulation, influencing its biochemical activity .
Subcellular Localization
Formamide-13C exhibits specific subcellular localization patterns, which can impact its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . The localization of formamide-13C within the nucleus, mitochondria, or other organelles can influence its interactions with nucleic acids and proteins, thereby affecting cellular processes .
属性
IUPAC Name |
aminoformaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNUHDYFZUAESO-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH](=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583950 | |
| Record name | (~13~C)Formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
46.034 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51284-91-4 | |
| Record name | (~13~C)Formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 51284-91-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


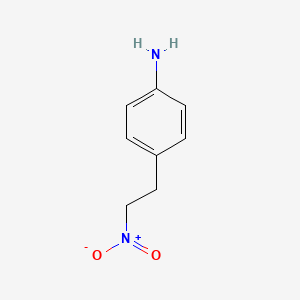
![3,5-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1339906.png)
